molecular formula C10H7NO2 B1203476 N-Phenylmaleimide CAS No. 941-69-5

N-Phenylmaleimide

Cat. No. B1203476
CAS RN: 941-69-5
M. Wt: 173.17 g/mol
InChI Key: HIDBROSJWZYGSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Phenylmaleimide typically involves the condensation of maleic anhydride with aniline. This process can be conducted under various conditions, with different catalysts and reagents to optimize the yield and purity of the product. For instance, the synthesis can achieve over 92% yield and 99% purity under optimal conditions, which include a specific ratio of maleic anhydride to aniline, the use of a catalyst, and controlled reaction temperature and time (Li Xiang, 2012).

Molecular Structure Analysis

The molecular structure of N-Phenylmaleimide has been extensively studied using techniques such as X-ray diffraction. The compound exhibits a planar structure with a distinctive torsion angle between the phenyl and maleimide rings, which significantly influences its chemical reactivity and physical properties. For example, the crystal and molecular structures of N-Phenylmaleimide have been determined, showcasing its planar geometry and the orientation of its phenyl group relative to the maleimide ring (Tanja Kajfež et al., 2003).

Chemical Reactions and Properties

N-Phenylmaleimide participates in various chemical reactions, including polymerization, cycloadditions, and nucleophilic substitutions. Its reactivity is largely dictated by the maleimide group, which can undergo reactions with a range of nucleophiles and participate in polymerization processes to form polymers with specific properties. For example, asymmetric polymerization of N-Phenylmaleimide has been carried out using chiral ligands, resulting in optically active polymers (Y. Okamoto et al., 1991).

Scientific Research Applications

  • It has been used in the covalent labeling of specific enzyme groups, as demonstrated in the study of the enzyme protochlorophyllide reductase in oat and bean seedlings. This enzyme plays a role in chlorophyll synthesis (Oliver & Griffiths, 1981).

  • N-Phenylmaleimide is utilized in copolymerization processes to enhance heat resistance, as shown in its application with vinyl chloride (Du et al., 2000).

  • It's synthesized in high yields and purity using heteropolyanion-based ionic liquid as a catalyst, demonstrating its versatility in chemical synthesis (Li Wen-you, 2013).

  • Its derivatives are used in asymmetric polymerization, influencing the optical activity of the resulting polymer, as explored in studies using chiral anionic initiators (Oishi et al., 2003).

  • It participates in Diels–Alder reactions, showing π-facial diastereoselectivity, a key aspect in synthetic chemistry (Gillard & Burnell, 1992).

  • In polymer science, it has been used to study the structural properties of polymers, as shown by the investigation of its nuclear magnetic resonance spectra (Khetrapal et al., 1977).

  • N-Phenylmaleimide-styrene copolymers have been utilized to improve the toughness of bismaleimide resins, demonstrating its role in materials science (Iijima et al., 1993).

  • In energy applications, it's been used in lithium-ion batteries as an additive to increase safety performance by reducing the risk of internal short circuits (Yu-han Li et al., 2012).

  • Its electrochemical properties have been studied for overcharge protection in lithium-ion batteries, where it forms a thin polymer film on the cathode surface at overcharge potentials (Wang et al., 2008).

  • N-Phenylmaleimide has been used in green chemistry education, as part of a synthesis sequence for a Diels–Alder reaction in an undergraduate organic chemistry laboratory (Bastin et al., 2019).

Safety And Hazards

N-Phenylmaleimide should be handled with care to avoid dust formation. Breathing its mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas in case of a spill or leak .

Future Directions

N-Phenylmaleimide has been used in the design of a new N-phenylmaleimide derivative bearing an activated NHS ester (NHS-PhMI) for radical copolymerization with tert-butoxystyrene (tBOS) to achieve both precise alternating sequence .

Relevant Papers There are several papers that provide more detailed information about N-Phenylmaleimide. These include "Synthesis of N-phenyl Maleimide by Decompressed Azeotropic Method" , "Mechanism of the Synthesis of N-Phenylmaleimide and Improvement of Its …" , and "Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory" .

properties

IUPAC Name

1-phenylpyrrole-2,5-dione
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InChI

InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
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InChI Key

HIDBROSJWZYGSZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC2=O
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Molecular Formula

C10H7NO2
Record name N-PHENYLMALEIMIDE
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Related CAS

25101-57-9
Record name 1H-Pyrrole-2,5-dione, 1-phenyl-, homopolymer
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DSSTOX Substance ID

DTXSID0041274
Record name 1-Phenyl-1H-pyrrole-2,5-dione
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Molecular Weight

173.17 g/mol
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Physical Description

N-phenylmaleimide appears as yellow needles. (NTP, 1992), Other Solid
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Boiling Point

324 °F at 12 mmHg (NTP, 1992)
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Solubility

Sparingly soluble (NTP, 1992)
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Product Name

N-Phenylmaleimide

CAS RN

941-69-5
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Melting Point

192 to 194 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Aniline, a primary aromatic amine, is a hazardous carcinogenic liquid. It is difficult to handle aniline safely during reactive extrusion, which is the most economical way to produce imides on a large scale. Often maleic anhydride is reacted with aniline to obtain the N-phenylmaleimide monomer, which is then copolymerized with other monomers in solution or emulsion polymerization processes.
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Synthesis routes and methods II

Procedure details

A mixture of 2.32 parts of maleic acid, 2.23 parts of N-phenyl phthalimide and 20 parts of water is heated under sealed conditions for 2 hours at 180° C. The reaction mixture is then allowed to cool to ambient conditions and distilled under vacuum. Maleic anhydride is initially recovered followed by phthalic anhydride and N-phtnyl maleimide. There is obtained a yield of 16% by weight of phthalic anhydride and 14.1% by weight of N-phenylmaleimide.
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Synthesis routes and methods III

Procedure details

A reaction flask was equipped as in Example 1. To a solution of maleic anhydride (1.12 parts) in 5.6 parts acetone was added a solution of 1 part aniline, 0.375 part triethylamine, and 1.9 parts acetone over a 30-minute period. The resulting heterogeneous mixture was maintained at 40° C. for 30 minutes. Magnesium chloride hexahydrate (0.093 part) and 1.4 parts acetic anhydride were added all at once. The temperature was raised to 50° C. for 3 hours. The homogeneous mixture was cooled and 14 parts water added. The precipitated product was isolated by vacuum filtration, washed with water, and air dried. The crude product was recrystallized from ethanol/water (90/10 vol.) to yield 0.89 part N-phenyl maleimide, m.p. 84°-86° C.
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Synthesis routes and methods IV

Procedure details

The slurry containing the N-phenyl maleinamic acid and 10 g of ortho-phosphoric acid added thereto were heated at 210° C. for three hours. The resultant reaction mixture was cooled to 30° C., washed with water, and distilled under a vacuum to expel tetrahydronaphthalene and obtain 78 g of N-phenyl maleimide crystals. By liquid chromatography, the crystals were found to have purity of 87.3% by weight, indicating the yield thereof to be 73.2 mol %.
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Synthesis routes and methods V

Procedure details

N-phenylmaleimide was synthesized in accordance with a method described in "Organic Synthesis", Vol.41, page 93. That is, 196 parts of maleic anhydride and 2,000 parts of benzene were charged into a four-necked flask. 186 parts of aniline dissolved in 200 parts of benzene were added dropwise to the resulting solution at 25° C. over one hour. The resulting product was cooled to 10° C. and crystals thus formed were filtered off and dried in vacuo to give 370 parts of a pale yellow solid substance. 316 parts of the produced pale yellow substance, 65 parts of anhydrous sodium acetate and 670 parts of acetic anhydride were charged into a flask fitted with a stirrer and a reflux cooler and heated gradually over an hour. Stirring was continued for one hour while the temperature was maintained at 100° C. The resulting product was poured into ice water to precipitate crystals. The crystals were filtered, washed with petroleum ether and dried to give 220 parts of yellow crystals. The melting point and the purity by liquid chromatography of the produced crystals were measured and found to be 88° C. and 97.5%, respectively. The produced maleimide compounds are shown in Table 1-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,450
Citations
SG Bodige, MA Méndez-Rojas, WH Watson - Journal of chemical …, 1999 - Springer
… Reaction of 2,3-dichloro-Nphenylmaleimide with benzyl mercaptan in refluxing ethanol yielded the dithiol 3. The same compound was obtained by reacting 2,3-dichloro-N-phenylma…
Number of citations: 35 link.springer.com
Y Okamoto, T Nakano, H Kobayashi, K Hatada - Polymer bulletin, 1991 - Springer
Asymmetric polymerization of N-phenylmaleimide was carried out with the complexes of butyllithium and chiral ligands and optically active polymers were obtained. The optical …
Number of citations: 76 link.springer.com
GR Shan, ZX Weng, ZM Huang… - Journal of applied …, 1997 - Wiley Online Library
The copolymerization of styrene (M 1 ) with N‐phenylmaleimide (M 2 ) in chloroform with 2,2′‐azobis(isobutyronitrile) as an initiator was investigated. The kinetic parameters, such as …
Number of citations: 45 onlinelibrary.wiley.com
SF Parker - Spectrochimica Acta Part A: Molecular and …, 2006 - Elsevier
… At room temperature N-phenylmaleimide crystallises in the monoclinic space group P 2 1 / n ≡ C 2 h 5 (number 14) with four formula units per cell [8]. The molecule occupies a site of C …
Number of citations: 40 www.sciencedirect.com
DJT Hill, LY Shao, PJ Pomery, AK Whittaker - Polymer, 2001 - Elsevier
The kinetics and mechanisms of thermally initiated (using 2,2′-azobisisoburyronitrile (AIBN) as initiator) radical homopolymerizations of a series of maleimides, including N-…
Number of citations: 59 www.sciencedirect.com
V Kumar, B Ray, P Rathi, S Mukherjee - Synthesis, 2013 - thieme-connect.com
… -substitution of the butenolide in its addition reaction to N-phenylmaleimide (4). As can be seen … Even though the electrophile scope was restricted only to N-phenylmaleimide (4) for this …
Number of citations: 35 www.thieme-connect.com
Y Wang, L Liu, T Zhang, NJ Zhong… - The Journal of …, 2012 - ACS Publications
A Me-DuPhos-catalyzed efficient asymmetric [3 + 2] cycloaddition reaction between Morita–Baylis–Hillman carbonates of isatins and N-phenylmaleimide has been developed. This …
Number of citations: 113 pubs.acs.org
EC Taylor, DR Eckroth, J Bartulin - The Journal of Organic …, 1967 - ACS Publications
The reaction of anthranilwith N-phenylmaleimide without solvent at 125 gives a low-melting (190) adduct, while reaction in hot xylene solution gives a higher melting (231) adduct. …
Number of citations: 26 pubs.acs.org
JY Chang, TJ Kim, MJ Han, DH Choi, N Kim - Polymer, 1997 - Elsevier
… N-phenylmaleimide is a good candidate for a rigid unit. The polymers of N-phenylmaleimide … Compound 3, the precursor of the isocyanato N-phenylmaleimide, was easily reacted with …
Number of citations: 34 www.sciencedirect.com
SF Parker, SM Mason, KPJ Williams - Spectrochimica Acta Part A …, 1990 - Elsevier
… The assignments for N-phenylmaleimide have been used to … involves a substituted N-phenylmaleimide either as an … the vibrational spectroscopy of N-phenylmaleimide as it is more …
Number of citations: 32 www.sciencedirect.com

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